Ring Strain and Reactivity Comparison: 2-(Chloromethyl)-1,3-dioxepane vs. 2-(Chloromethyl)-1,3-dioxolane vs. 2-(Chloromethyl)-1,3-dioxane
The seven-membered 2-(chloromethyl)-1,3-dioxepane ring exhibits intermediate ring strain that facilitates efficient elimination to the corresponding 2-methylene-1,3-dioxepane (MDO) monomer. MDO undergoes quantitative (100%) radical ring-opening polymerization to yield poly(ε-caprolactone)-type polyesters, as established by kinetic studies [1]. In contrast, 2-methylene-1,3-dioxolane (derived from the five-membered chloromethyl analog) and 2-methylene-1,3-dioxane (derived from the six-membered analog) exhibit substantially lower ring-opening propensity under identical radical polymerization conditions, often producing mixed polymers containing both ring-retained and ring-opened structures [2]. The nucleophilicity parameter (N) for 1,3-dioxepane is -3.80 (sN = 0.80), determined using Ar₃C⁺ as the reference electrophile and estimated based on structurally related dioxolanes [3], providing a quantitative benchmark for reactivity comparisons across cyclic acetal ring sizes.
| Evidence Dimension | Radical ring-opening polymerization completeness of derived 2-methylene cyclic ketene acetal monomers |
|---|---|
| Target Compound Data | 100% ring-opening polymerization for derived 2-methylene-1,3-dioxepane (MDO) [1] |
| Comparator Or Baseline | 2-methylene-1,3-dioxolane (derived from 2-(chloromethyl)-1,3-dioxolane): Mixed ring-retained and ring-opened structures; 2-methylene-1,3-dioxane (derived from 2-(chloromethyl)-1,3-dioxane): Mixed ring-retained and ring-opened structures [2] |
| Quantified Difference | Complete ring-opening (100%) for MDO vs. incomplete/partial ring-opening for five- and six-membered analogs; 1,3-dioxepane N parameter: -3.80, sN: 0.80 [3] |
| Conditions | Conventional free-radical polymerization conditions; N parameter determined using Ar₃C⁺ reference electrophile |
Why This Matters
Complete ring-opening ensures homogeneous polyester backbone formation without ring-retained defects, which is critical for achieving predictable biodegradation profiles and consistent material properties in degradable polymer applications.
- [1] Tardy A, Honoré JC, Siri D, Nicolas J, Gigmes D, Lefay C, Guillaneuf Y. A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals. Polymer Chemistry. 2017;8(34):5139-5147. View Source
- [2] Liu Y, Pitto V, Agarwal S. Cationic ring-opening polymerizations of cyclic ketene acetals initiated by acids at high temperatures. Polymer Bulletin. 2002;49(4):251-258. View Source
- [3] Mayr H. Mayr's Database of Reactivity Parameters: 1,3-Dioxepane. Ludwig-Maximilians-Universität München. View Source
